molecular formula C15H20N4 B2643530 4-(4-Isopropylpiperazin-1-yl)quinazoline CAS No. 2034511-02-7

4-(4-Isopropylpiperazin-1-yl)quinazoline

Katalognummer B2643530
CAS-Nummer: 2034511-02-7
Molekulargewicht: 256.353
InChI-Schlüssel: ZWLJJVLXLGWKCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(4-Isopropylpiperazin-1-yl)quinazoline” is a derivative of quinazoline, a heterocyclic compound. Quinazoline is a double-ring system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4(3H)-one (4-quinazolinone) 2 .


Synthesis Analysis

Quinazoline derivatives are synthesized through various methods. One common approach involves the amidation of 2-aminobenzoic acid derivatives, also known as anthranilic acid derivatives . Another method involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides .


Molecular Structure Analysis

The molecular structure of “4-(4-Isopropylpiperazin-1-yl)quinazoline” is derived from the basic quinazoline structure. It includes a benzene ring fused with a pyrimidinone ring, with an isopropylpiperazin group attached at the 4-position .


Chemical Reactions Analysis

Quinazoline derivatives exhibit a broad spectrum of chemical reactions. They participate in nucleophilic aromatic substitution reactions . The character of these reactions depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Quinazoline derivatives have been investigated for their potential to inhibit tumor necrosis factor alpha (TNFα), a cytokine involved in systemic inflammation. A study by Chao et al. (1999) synthesized isoquinolin-1-ones and quinazolin-4-ones derivatives, finding that certain quinazoline derivatives could effectively inhibit TNFα in vitro and reduce pulmonary inflammation in vivo, suggesting potential as new anti-inflammatory agents Chao et al., 1999.

Anticancer Applications

Quinazoline derivatives have shown promise in anticancer therapy. Research into novel 6,7-dimethoxyquinazoline derivatives by Kassab et al. (2016) demonstrated anticancer activity against various human tumor cell lines, indicating the therapeutic potential of these compounds in cancer treatment Kassab et al., 2016. Moreover, a review by Ravez et al. (2015) summarized recent patents on quinazoline derivatives as anticancer drugs, highlighting their role in inhibiting various cancer pathways, including EGFR inhibition Ravez et al., 2015.

Antimicrobial Applications

Quinazoline derivatives have also been explored for their antimicrobial properties. A study conducted by Quiroga et al. (2014) synthesized novel quinazoline compounds and evaluated their antimycobacterial activity against several Mycobacterium species, with some compounds showing significant inhibitory activity Quiroga et al., 2014.

Antihypertensive Applications

The development of quinazoline derivatives as alpha 1-adrenoceptor antagonists for treating hypertension has been an area of interest. Research by Chern et al. (1993) on 2,3-dihydroimidazo[1,2-c]quinazoline derivatives highlighted their potential as potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents Chern et al., 1993.

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled .

Eigenschaften

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-12(2)18-7-9-19(10-8-18)15-13-5-3-4-6-14(13)16-11-17-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLJJVLXLGWKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.